molecular formula C7H14ClNO2 B7906863 2-Aminocyclohexane-1-carboxylic acid hydrochloride CAS No. 1384430-90-3

2-Aminocyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B7906863
CAS No.: 1384430-90-3
M. Wt: 179.64 g/mol
InChI Key: QNIOBHOEZYKCJV-UHFFFAOYSA-N
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Description

2-Aminocyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group, with the hydrochloride salt form enhancing its solubility in water. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:

    Cyclohexanone Amination: Cyclohexanone is reacted with ammonia or an amine source to introduce the amino group.

    Carboxylation: The resulting aminocyclohexane is then carboxylated using carbon dioxide or a carboxylation reagent to form the carboxylic acid group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to improve reaction yields and reduce production costs. The exact methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

2-Aminocyclohexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of peptides and proteins.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a building block for drug development.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

2-Aminocyclohexane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-Aminocyclohexane-1-carboxylic acid: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    2-Aminocyclopentane-1-carboxylic acid: Has a smaller ring structure, which can influence its reactivity and biological activity.

    2-Aminocycloheptane-1-carboxylic acid: Features a larger ring structure, potentially altering its chemical and physical properties.

The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct reactivity and applications in various fields.

Properties

IUPAC Name

2-aminocyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIOBHOEZYKCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694333
Record name 2-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384430-90-3, 57266-57-6
Record name Cyclohexanecarboxylic acid, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384430-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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